molecular formula C11H21NO3 B6200245 rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate, cis CAS No. 2408937-36-8

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate, cis

Cat. No.: B6200245
CAS No.: 2408937-36-8
M. Wt: 215.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate, cis: is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl ring with a hydroxyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanol and tert-butyl isocyanate.

    Formation of Intermediate: Cyclopentanol is first converted to its corresponding mesylate or tosylate derivative using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

    Nucleophilic Substitution: The mesylate or tosylate derivative undergoes nucleophilic substitution with tert-butyl isocyanate to form the desired carbamate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate, cis can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form the corresponding chloride, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylmethylamine derivatives.

    Substitution: Formation of cyclopentylmethyl chloride derivatives.

Scientific Research Applications

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate, cis has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies investigating the interaction of carbamate derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: It is employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate, cis exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    tert-butyl N-{[(1R,2R)-2-hydroxycyclopropyl]methyl}carbamate: Similar structure but with a cyclopropyl ring.

    tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate: Similar structure but with a cyclobutyl ring.

Uniqueness

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate, cis is unique due to its specific cyclopentyl ring structure, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2408937-36-8

Molecular Formula

C11H21NO3

Molecular Weight

215.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.